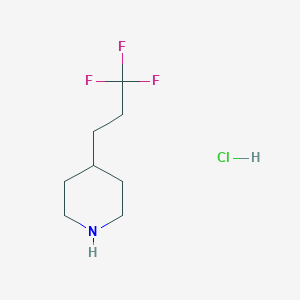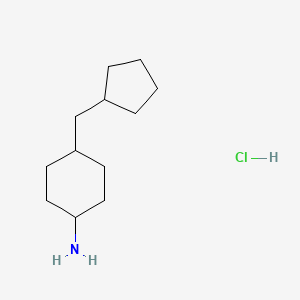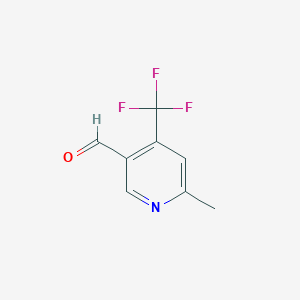
6-Metil-4-trifluorometil-piridina-3-carbaldehído
Descripción general
Descripción
“6-Methyl-4-trifluoromethyl-pyridine-3-carbaldehyde” is a chemical compound with the formula C8H6F3NO and a molecular weight of 189.1367 . It is used as a reagent in the preparation of piperidine derivatives, which are potential treatment agents for Alzheimer’s disease .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, such as “6-Methyl-4-trifluoromethyl-pyridine-3-carbaldehyde”, is generally achieved via two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
Molecular Structure Analysis
The molecule contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . The presence of a fluorine atom and a pyridine in its structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Physical And Chemical Properties Analysis
“6-Methyl-4-trifluoromethyl-pyridine-3-carbaldehyde” is a light yellow liquid . The presence of a fluorine atom and a pyridine in its structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Aplicaciones Científicas De Investigación
Control de Plagas
Este compuesto ha sido reconocido por sus propiedades superiores de control de plagas, particularmente en comparación con los insecticidas tradicionales que contienen fenilo. La presencia de flúor y la estructura de piridina contribuyen a su efectividad .
Marcos Metal-Orgánicos (MOFs)
6-Metil-4-trifluorometil-piridina-3-carbaldehído: se utiliza en la síntesis de MOFs, que son materiales altamente porosos que tienen aplicaciones en el almacenamiento de gases, separación y catálisis .
Química Medicinal
Aunque solo unos pocos compuestos de trifluorometilpiridina (TFMP) están aprobados como farmacéuticos, muchos que contienen la subestructura TFMP están en ensayos clínicos por su potencial como antivirales o agentes antitumorales .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been known to target enzymes like aldosterone synthase .
Mode of Action
Compounds with similar structures have been known to participate in reactions such as the suzuki–miyaura cross-coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Biochemical Pathways
Similar compounds have been known to participate in reactions that affect various biochemical pathways .
Result of Action
Similar compounds have been known to have various effects at the molecular and cellular level .
Action Environment
It’s known that environmental factors can significantly impact the action of similar compounds .
Análisis Bioquímico
Biochemical Properties
6-Methyl-4-trifluoromethyl-pyridine-3-carbaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating reactions that involve the transfer of functional groups. For instance, it can act as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The compound’s trifluoromethyl group enhances its reactivity, making it a valuable tool in organic synthesis .
Cellular Effects
The effects of 6-Methyl-4-trifluoromethyl-pyridine-3-carbaldehyde on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to modulate the activity of certain enzymes, leading to changes in metabolic flux and the production of specific metabolites. Additionally, it can affect the expression of genes involved in cellular stress responses, potentially altering cell function and viability .
Molecular Mechanism
At the molecular level, 6-Methyl-4-trifluoromethyl-pyridine-3-carbaldehyde exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. The compound’s trifluoromethyl group enhances its binding affinity to certain proteins, making it a potent modulator of biochemical pathways. Changes in gene expression induced by this compound are often mediated through its interaction with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methyl-4-trifluoromethyl-pyridine-3-carbaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular homeostasis and function .
Dosage Effects in Animal Models
The effects of 6-Methyl-4-trifluoromethyl-pyridine-3-carbaldehyde vary with different dosages in animal models. At low doses, it may exhibit beneficial effects by modulating specific biochemical pathways. At high doses, it can induce toxic or adverse effects, such as cellular damage or disruption of metabolic processes. Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s toxicity significantly increases .
Metabolic Pathways
6-Methyl-4-trifluoromethyl-pyridine-3-carbaldehyde is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. The compound can influence metabolic flux, leading to changes in the levels of specific metabolites. Its role in these pathways is crucial for understanding its overall impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, 6-Methyl-4-trifluoromethyl-pyridine-3-carbaldehyde is transported and distributed through interactions with transporters and binding proteins. These interactions determine its localization and accumulation in specific cellular compartments. The compound’s distribution is essential for its biological activity, as it needs to reach its target sites to exert its effects .
Subcellular Localization
The subcellular localization of 6-Methyl-4-trifluoromethyl-pyridine-3-carbaldehyde is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can interact with its target biomolecules. Understanding its localization is crucial for elucidating its mechanism of action and potential effects on cellular function .
Propiedades
IUPAC Name |
6-methyl-4-(trifluoromethyl)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO/c1-5-2-7(8(9,10)11)6(4-13)3-12-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPVNFCXTALYGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 4-{octahydrocyclopenta[c]pyrrol-4-yl}piperazine-1-carboxylate hydrochloride](/img/structure/B1492387.png)
![4-[(1E)-prop-1-en-1-yl]piperidine hydrochloride](/img/structure/B1492388.png)
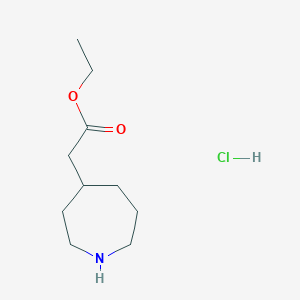

![22,22-Dichloro-4,5,9,10,14,15,19,20-octaethyl-21,23,24,25-tetraza-22-stannahexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa-1(20),4,8,10,14,18-hexaene](/img/structure/B1492393.png)

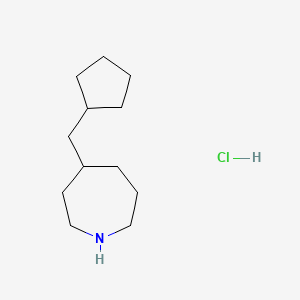
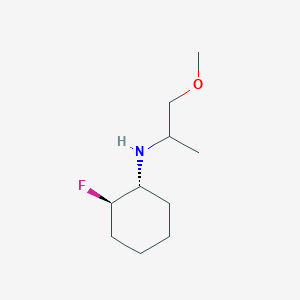
![7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine Dihydrochloride](/img/structure/B1492403.png)
![3-[(2,5-Difluorophenyl)methyl]piperidine hydrochloride](/img/structure/B1492404.png)
![1-[(1,3-Oxazol-4-yl)methyl]piperazin-2-one dihydrochloride](/img/structure/B1492405.png)
